molecular formula C20H15ClN6 B12211026 3-(2,4-Dimethylphenyl)-7-(2-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine

3-(2,4-Dimethylphenyl)-7-(2-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine

Cat. No.: B12211026
M. Wt: 374.8 g/mol
InChI Key: AUQSEEPYZOMWBO-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-7-(2-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo-triazolo-pyrimidines This compound is characterized by its unique structure, which includes both chlorophenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-7-(2-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-diketone to form a pyrazole intermediate.

    Cyclization to form the triazole ring: The pyrazole intermediate undergoes cyclization with an appropriate nitrile to form the triazole ring.

    Introduction of the chlorophenyl and dimethylphenyl groups: This step involves the substitution reactions where the chlorophenyl and dimethylphenyl groups are introduced into the triazole-pyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-7-(2-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives. Substitution reactions can yield a variety of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-7-(2-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-7-(2-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
  • 3,4-Dimethylphenyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate

Uniqueness

3-(2,4-Dimethylphenyl)-7-(2-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C20H15ClN6

Molecular Weight

374.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN6/c1-12-7-8-17(13(2)9-12)27-18-15(10-23-27)20-25-24-19(26(20)11-22-18)14-5-3-4-6-16(14)21/h3-11H,1-2H3

InChI Key

AUQSEEPYZOMWBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5Cl)C

Origin of Product

United States

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